
H-DL-Ser-DL-xiThr-DL-xiThr-DL-Ala-DL-xiIle-DL-Cys-DL-Ala-DL-xiThr-Gly-DL-Leu-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-DL-Ser-DL-xiThr-DL-xiThr-DL-Ala-DL-xiIle-DL-Cys-DL-Ala-DL-xiThr-Gly-DL-Leu-OH is a deubiquitinating enzyme that plays a crucial role in the regulation of protein ubiquitination. Ubiquitination is a post-translational modification where ubiquitin molecules are attached to a substrate protein, influencing its stability, activity, and localization. This compound specifically removes ubiquitin from histone proteins H2A and H2B, thereby regulating various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ubiquitin specific protease 3 fragment typically involves recombinant DNA technology. The gene encoding the enzyme is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli. The host cells are cultured under specific conditions to express the enzyme, which is subsequently purified using affinity chromatography techniques .
Industrial Production Methods: Industrial production of ubiquitin specific protease 3 fragment follows similar principles but on a larger scale. Fermentation tanks are used to culture the host cells, and downstream processing involves cell lysis, protein extraction, and purification using high-performance liquid chromatography (HPLC) or other advanced purification methods .
Chemical Reactions Analysis
Types of Reactions: H-DL-Ser-DL-xiThr-DL-xiThr-DL-Ala-DL-xiIle-DL-Cys-DL-Ala-DL-xiThr-Gly-DL-Leu-OH primarily undergoes hydrolysis reactions, where it cleaves the isopeptide bond between ubiquitin and the substrate protein. This reaction is facilitated by the enzyme’s catalytic domain, which contains a cysteine residue that acts as a nucleophile .
Common Reagents and Conditions: The hydrolysis reaction typically requires a buffer solution with a pH range of 7.0 to 8.0, containing reducing agents such as dithiothreitol (DTT) to maintain the enzyme’s active site in a reduced state. The reaction is carried out at physiological temperatures (37°C) to mimic cellular conditions .
Major Products: The primary product of the hydrolysis reaction is free ubiquitin and the deubiquitinated substrate protein. These products can be further analyzed using mass spectrometry or Western blotting techniques to confirm the removal of ubiquitin .
Scientific Research Applications
H-DL-Ser-DL-xiThr-DL-xiThr-DL-Ala-DL-xiIle-DL-Cys-DL-Ala-DL-xiThr-Gly-DL-Leu-OH has a wide range of applications in scientific research:
Chemistry: It is used to study the mechanisms of ubiquitination and deubiquitination, providing insights into protein regulation and stability.
Biology: The enzyme is crucial for understanding cellular processes such as DNA repair, cell cycle regulation, and signal transduction.
Mechanism of Action
H-DL-Ser-DL-xiThr-DL-xiThr-DL-Ala-DL-xiIle-DL-Cys-DL-Ala-DL-xiThr-Gly-DL-Leu-OH exerts its effects by specifically recognizing and binding to ubiquitinated histone proteins H2A and H2B. The enzyme’s catalytic domain contains a cysteine residue that attacks the isopeptide bond between ubiquitin and the substrate, leading to the release of free ubiquitin. This deubiquitination process regulates various cellular pathways, including chromatin remodeling, gene expression, and DNA damage response .
Comparison with Similar Compounds
H-DL-Ser-DL-xiThr-DL-xiThr-DL-Ala-DL-xiIle-DL-Cys-DL-Ala-DL-xiThr-Gly-DL-Leu-OH is part of a larger family of deubiquitinating enzymes known as ubiquitin specific proteases. Similar compounds include:
Ubiquitin specific protease 7 (USP7): Involved in the regulation of the p53 tumor suppressor pathway.
Ubiquitin specific protease 14 (USP14): Plays a role in proteasome function and protein degradation.
Ubiquitin specific protease 9X (USP9X): Implicated in cell signaling and apoptosis.
What sets ubiquitin specific protease 3 fragment apart is its specific activity towards histone proteins H2A and H2B, making it a unique tool for studying chromatin dynamics and gene regulation .
Properties
Molecular Formula |
C38H68N10O15S |
|---|---|
Molecular Weight |
937.07 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




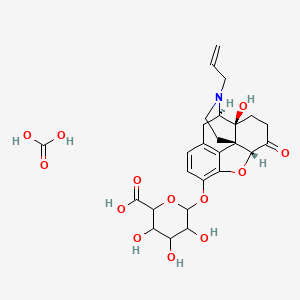
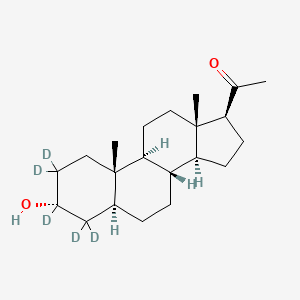
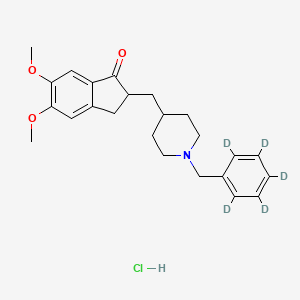
![trisodium;[(2R,3S,4S,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-(phosphonatomethyl)phosphinate](/img/structure/B1150278.png)
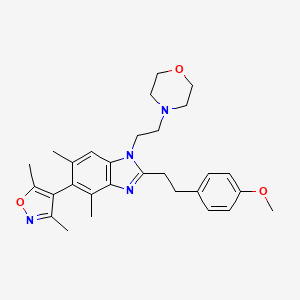


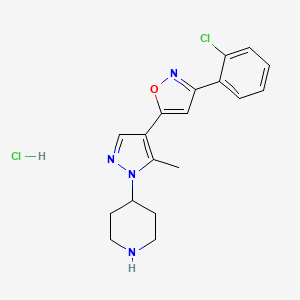
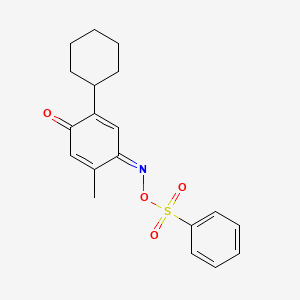

![N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide;dihydrochloride](/img/structure/B1150305.png)
